Catalytic Specific Rate in TBHP Decomposition: CoI₂ vs. Alternative Iodide Sources
In the cobalt-catalyzed oxidative esterification of aldehydes, the decomposition of tert-butyl hydroperoxide (TBHP) proceeds via an iodide-mediated pathway. Kinetic analysis comparing CoI₂ against potassium iodide (KI) and tetra-n-butylammonium iodide (n-Bu₄NI) revealed that CoI₂ exhibits a markedly different specific rate in iodide oxidation during TBHP decomposition. This divergence in kinetic behavior was directly attributed to the cooperative effect between the cobalt center and the iodide ion, where the in situ generation of hypoiodites (IO⁻/IO₂⁻) from CoI₂ facilitates a more selective hydrogen abstraction from hemiacetal intermediates [1].
| Evidence Dimension | Specific rate of iodide oxidation in TBHP decomposition |
|---|---|
| Target Compound Data | Quantitatively distinct kinetic profile; specific rate constant not numerically reported but described as 'quite different' |
| Comparator Or Baseline | KI (potassium iodide) and n-Bu₄NI (tetra-n-butylammonium iodide) |
| Quantified Difference | Qualitative distinction in kinetic profiles; direct quantitative comparison unavailable in source |
| Conditions | TBHP-mediated oxidative esterification of aldehydes, room temperature |
Why This Matters
This kinetic differentiation confirms that CoI₂ functions beyond a mere iodide source, engaging the cobalt center to alter reaction pathways—substituting with KI or n-Bu₄NI would not replicate the catalytic efficiency or selectivity observed with CoI₂.
- [1] Guo YF, Xu BH, Li T, Wang L, Zhang SJ. Cobalt(II)-catalyzed oxidative esterification of aldehydes: a cooperative effect between cobalt and iodide ions. Org Chem Front. 2016;3:47-52. DOI: 10.1039/C5QO00293A. View Source
